

# Detecting Enrofloxacin Residues in Milk: A Comparative Guide to ELISA and Alternative Methods

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For researchers, scientists, and professionals in drug development and food safety, the accurate detection of antibiotic residues in food products is paramount. **Enrofloxacin**, a fluoroquinolone antibiotic widely used in veterinary medicine, is of particular concern due to the potential for residues to persist in milk, posing risks to human health through the food chain. This guide provides a comprehensive comparison of the Enzyme-Linked Immunosorbent Assay (ELISA) for **enrofloxacin** detection in milk with other analytical methods, supported by experimental data and detailed protocols.

# **Performance Comparison of Analytical Methods**

The choice of analytical method for **enrofloxacin** detection depends on various factors, including the required sensitivity, specificity, sample throughput, cost, and the technical expertise available. The following table summarizes the key performance indicators of the developed ELISA alongside other common techniques.



Method	Limit of Detection (LOD)	Linear/Dynami c Range	Recovery Rate (%)	Remarks
Indirect Competitive ELISA (icELISA)	0.003 - 0.2 μg/kg	0.006 - 148.0 μg/kg	85.7 - 127.5% (in chicken tissues)	High throughput, cost-effective for screening large numbers of samples.[1][2]
High- Performance Liquid Chromatography (HPLC)	0.56 μg/L	5.0 - 100 μg/L	83.9 - 98.8%	Considered a confirmatory method due to high accuracy and specificity.[3]
Thin-Layer Chromatography with Direct Bioautography (TLC-DB)	Enables screening at MRL levels	Semi-quantitative	Not explicitly stated	Allows for the testing of many samples in a single run.[4]
UV Spectrophotomet ry	0.03 μg/mL	0.5 - 8 μg/mL	Not explicitly stated	Simple, fast, and economical method.[5]
Lateral Flow Immunoassay (LFIA)	20 ng/mL (visual LOD)	0.1 - 30 ng/mL	Not explicitly stated	Rapid, on-site detection without extensive sample pretreatment.
Surface- Enhanced Raman Scattering (SERS) Aptasensor	0.12 nM (0.043 ppb)	5 nM - 1 μM	93.6 - 112.0% (in fish and chicken)	Highly sensitive and rapid, with potential for onsite application.

# **Experimental Protocols**



# Development and Validation of an Indirect Competitive ELISA (icELISA) for Enrofloxacin

This section details the methodology for developing and validating an icELISA for the detection of **enrofloxacin** residues.

- 1. Antigen Synthesis and Antibody Production:
- Hapten-Carrier Conjugate Synthesis: Enrofloxacin is covalently linked to a carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA), to create an immunogen (ENR-BSA) and a coating antigen (ENR-OVA). The carbodiimide active ester method is commonly employed for this conjugation.
- Immunization: Rabbits or other suitable animals are immunized with the ENR-BSA conjugate to elicit the production of polyclonal antibodies specific to **enrofloxacin**.
- Antibody Purification: The polyclonal antibodies are purified from the antiserum, typically using protein A/G affinity chromatography.

#### 2. icELISA Procedure:

- Coating: A microtiter plate is coated with the ENR-OVA coating antigen.
- Blocking: The remaining protein-binding sites on the plate are blocked to prevent nonspecific binding.
- Competitive Reaction: A mixture of the anti-enrofloxacin antibody and the milk sample (or enrofloxacin standard) is added to the wells. Enrofloxacin present in the sample will compete with the coated ENR-OVA for binding to the antibody.
- Washing: The plate is washed to remove unbound antibodies and other components.
- Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that specifically binds to the primary antibody is added.
- Washing: The plate is washed again to remove the unbound secondary antibody.



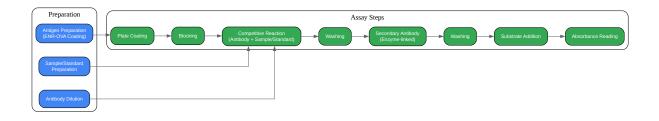
- Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a colored product.
- Signal Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of enrofloxacin in the sample.

#### 3. Validation Parameters:

The developed ELISA is validated to ensure its reliability. Key validation parameters include:

- Sensitivity (LOD): The lowest concentration of enrofloxacin that can be reliably detected.
- Specificity (Cross-reactivity): The ability of the antibody to bind specifically to **enrofloxacin** and not to other structurally related compounds. High cross-reactivity with ciprofloxacin, the main metabolite of **enrofloxacin**, can be advantageous for simultaneous detection.
- Accuracy (Recovery): The percentage of a known amount of enrofloxacin added to a blank milk sample that can be measured by the assay.
- Precision (Repeatability and Reproducibility): The degree of agreement among a series of measurements of the same sample.

## **Experimental Workflow for Enrofloxacin icELISA**





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Caption: Workflow of the indirect competitive ELISA for **enrofloxacin** detection.

#### **Alternative Methods for Enrofloxacin Detection**

While ELISA is a powerful screening tool, other methods offer distinct advantages, particularly for confirmatory analysis.

#### **High-Performance Liquid Chromatography (HPLC)**

HPLC is a highly accurate and specific method often used to confirm positive results from screening assays like ELISA. It separates **enrofloxacin** and its metabolites from other components in the milk matrix before detection, typically by UV or fluorescence detectors. The method involves a more complex sample preparation process, including liquid-liquid or solid-phase extraction, and requires sophisticated equipment and trained personnel.

# Thin-Layer Chromatography with Direct Bioautography (TLC-DB)

This method combines the separation capabilities of TLC with a biological detection system. After chromatographic separation on a TLC plate, the plate is overlaid with a bacterial culture susceptible to **enrofloxacin**. The presence of the antibiotic is indicated by zones of growth inhibition. TLC-DB is a semi-quantitative screening method that can handle multiple samples simultaneously.

### **UV Spectrophotometry**

A simple and rapid method based on the principle that **enrofloxacin** absorbs UV light at a specific wavelength. After extraction from the milk sample, the concentration of **enrofloxacin** can be determined by measuring the absorbance. This method is generally less sensitive and specific than ELISA or HPLC and may be prone to interference from other substances in the milk matrix.

#### **Lateral Flow Immunoassay (LFIA)**

LFIA, or strip tests, are rapid, user-friendly devices for on-site screening of **enrofloxacin** in milk. They operate on the principle of immunochromatography, where a milk sample is applied



to a test strip, and the presence of **enrofloxacin** is indicated by the appearance or disappearance of a colored line. These tests are qualitative or semi-quantitative and are ideal for rapid field testing without the need for laboratory equipment.

#### **Advanced Biosensor-Based Methods**

Emerging technologies like Surface-Enhanced Raman Scattering (SERS) combined with aptamers (short, single-stranded DNA or RNA molecules that bind to a specific target) offer ultra-sensitive detection of **enrofloxacin**. These aptasensors can provide rapid and reliable results with very low limits of detection.

#### Conclusion

The development and validation of an ELISA for **enrofloxacin** residue in milk provide a valuable tool for high-throughput screening in food safety monitoring programs. Its high sensitivity, specificity, and cost-effectiveness make it an attractive option for routine analysis. However, for confirmatory purposes and in situations requiring the highest level of accuracy, methods like HPLC remain the gold standard. The choice of the most appropriate method will ultimately depend on the specific analytical needs, available resources, and the regulatory context. The continuous development of rapid and sensitive on-site testing methods like LFIA and advanced biosensors will further enhance the ability to ensure the safety of dairy products.

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